

Application Note: Spectrophotometric Determination of Hexazinone in Leachates

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Compound of Interest		
Compound Name:	Hexazinone	
Cat. No.:	B1673222	Get Quote

Abstract

This application note details a reliable and cost-effective UV-Vis spectrophotometric method for the quantitative determination of the herbicide **hexazinone** in leachate samples. The protocol is designed for researchers, scientists, and environmental monitoring professionals. The method demonstrates satisfactory sensitivity and accuracy, with a clear workflow for sample preparation, standard calibration, and data analysis. Potential interferences from organic matter commonly found in leachates are addressed, and strategies for mitigation are discussed.

Introduction

Hexazinone is a broad-spectrum triazine herbicide used to control weeds in various agricultural and non-agricultural settings.[1] Due to its mobility in soil and moderate solubility in water, there is a potential for **hexazinone** to contaminate groundwater and surface water through leaching.[2] Monitoring its concentration in environmental samples, such as leachates from agricultural fields or industrial sites, is crucial for assessing environmental impact and ensuring regulatory compliance. While chromatographic methods like HPLC are commonly used for **hexazinone** analysis, UV-Vis spectrophotometry offers a simpler, more accessible, and cost-effective alternative for routine monitoring.[3][4][5] This method is based on the principle that **hexazinone** absorbs ultraviolet light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration in the sample.

Principle of the Method



The quantitative determination of **hexazinone** is based on measuring the absorbance of the sample at the wavelength of maximum absorption (λmax) for **hexazinone**, which is approximately 245 nm. The concentration of **hexazinone** in an unknown sample is then determined by comparing its absorbance to a standard calibration curve prepared from solutions of known **hexazinone** concentrations. To minimize matrix effects from complex leachate samples, which may contain interfering substances like humic acids, a solid-phase extraction (SPE) cleanup step can be employed.

Experimental Protocols Materials and Reagents

• **Hexazinone** analytical standard: (Purity > 99%)

Methanol: HPLC grade

Acetonitrile: HPLC grade

Deionized water: High-purity, 18 MΩ·cm

- Phosphate buffer solution (pH 8.0): Prepare using appropriate phosphate salts.
- Sodium hydroxide and Hydrochloric acid: For pH adjustment.
- Solid-Phase Extraction (SPE) Cartridges: Octadecyl (C18) silica cartridges.
- Leachate samples: Collected in clean glass containers and stored at 4°C.

Instrumentation

- UV-Vis Spectrophotometer: Capable of scanning in the UV range (200-400 nm).
- pH meter
- Analytical balance
- Vortex mixer
- Centrifuge



SPE manifold

Preparation of Standard Solutions

- Stock Standard Solution (e.g., 100 μg/mL): Accurately weigh 10 mg of **hexazinone** analytical standard and dissolve it in a 100 mL volumetric flask with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with deionized water. A typical concentration range for the calibration curve is 0.5 to 14.0 µg/mL.

Sample Preparation and Solid-Phase Extraction (SPE)

- Filtration: Filter the leachate sample through a 0.45 μm syringe filter to remove suspended solids.
- pH Adjustment: Adjust the pH of the filtered sample to 8.0 using sodium hydroxide or hydrochloric acid.
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- Sample Loading: Pass a known volume (e.g., 100 mL) of the pH-adjusted leachate sample through the conditioned SPE cartridge at a slow, steady flow rate.
- Washing: Wash the cartridge with a small volume of a washing solution (e.g., 6% v/v acetonitrile in water) to remove interfering substances.
- Elution: Elute the retained **hexazinone** from the cartridge with a small volume (e.g., 5 mL) of methanol into a clean collection tube.
- Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of deionized water for analysis.

Spectrophotometric Measurement

 Wavelength Scan: Perform a wavelength scan of a mid-range hexazinone standard solution (e.g., 7 μg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance



 (λmax) . The expected λmax is around 245 nm.

- Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax using deionized water as a blank. Plot a graph of absorbance versus concentration to generate a calibration curve.
- Sample Analysis: Measure the absorbance of the prepared leachate samples at the same λmax.
- Quantification: Determine the concentration of hexazinone in the samples using the linear regression equation from the calibration curve.

Data Presentation

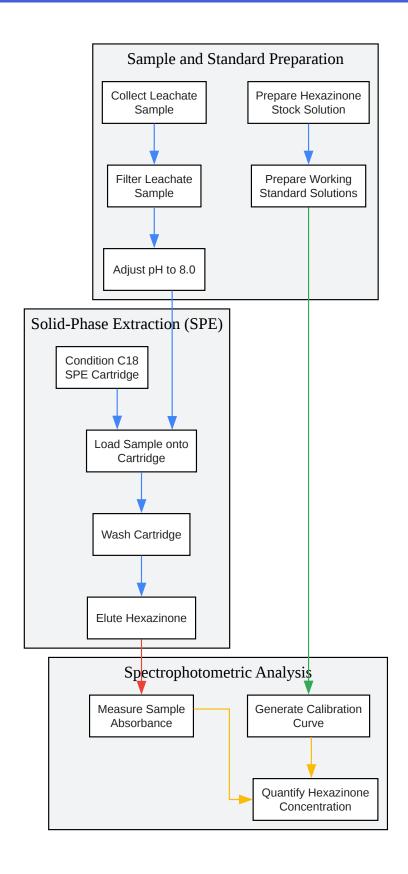
The performance of the spectrophotometric method for **hexazinone** determination is summarized in the table below. The data is compiled from studies utilizing similar methodologies.

Parameter	Value	Reference
Linearity Range	0.5 - 14.0 μg/mL	
Correlation Coefficient (r)	> 0.999	
Limit of Detection (LOD)	0.1 - 0.15 μg/mL	
Limit of Quantification (LOQ)	0.4 - 0.5 μg/mL	-
Precision (RSD %)	1.6 - 2.0 %	
Mean Recovery in Soil Leachates	96 ± 5 %	
Mean Recovery in Tap Water	102 ± 1 %	_
Mean Recovery in Well Water	103.8 ± 0.3 %	

Visualizations

The following diagram illustrates the experimental workflow for the spectrophotometric determination of **hexazinone** in leachate samples.





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Caption: Experimental workflow for **hexazinone** analysis.



Conclusion

The described UV-Vis spectrophotometric method, coupled with a solid-phase extraction cleanup step, provides a straightforward and effective approach for the determination of **hexazinone** in leachate samples. The method is characterized by good linearity, precision, and recovery, making it a valuable tool for environmental monitoring and research applications. While this method is robust, for highly complex matrices or when lower detection limits are required, confirmatory analysis by chromatographic techniques may be warranted.

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